Methyl (2-phenyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinyl)methyl ether
Overview
Description
Methyl (2-phenyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinyl)methyl ether is a useful research compound. Its molecular formula is C20H17F3N2OS and its molecular weight is 390.4 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: One common synthetic route for this compound involves the initial preparation of the pyrimidine core, followed by the introduction of the phenyl and trifluoromethylated benzyl groups through nucleophilic substitution reactions. Typical reaction conditions include the use of anhydrous solvents like dichloromethane or tetrahydrofuran, with reaction temperatures controlled between -78°C to 25°C. A catalyst, often palladium-based, is used to facilitate the coupling reactions.
Industrial Production Methods: Industrial production might employ similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. This often involves the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various types of chemical reactions including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: : Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: : Nucleophilic or electrophilic substitution reactions can occur using reagents such as alkyl halides or aryl halides.
Major Products: The major products formed from these reactions vary depending on the reaction type. For oxidation, sulfoxides or sulfones might be formed. Reduction might yield simpler alkyl or aryl derivatives, while substitution often leads to the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: : It serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: : Its potential bioactivity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: : It is explored for its therapeutic potential, particularly in the development of new drugs for treating diseases like cancer and infectious diseases.
Industry: : Used in the development of advanced materials due to its unique electronic properties, which can be applied in fields such as electronics and photonics.
Mechanism of Action
The exact mechanism by which Methyl (2-phenyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinyl)methyl ether exerts its effects is often studied in the context of its interaction with specific molecular targets. This includes binding to certain enzymes or receptors, thereby modulating their activity. The trifluoromethyl group often enhances the compound's lipophilicity, facilitating its interaction with biological membranes and molecular targets.
Comparison with Similar Compounds
Compared to similar compounds such as methyl (2-phenyl-4-pyrimidinyl)methyl ether or benzyl (2-phenyl-4-pyrimidinyl)methyl ether, Methyl (2-phenyl-6-{[3-(trifluoromethyl)benzyl]sulfanyl}-4-pyrimidinyl)methyl ether stands out due to the presence of the trifluoromethyl group and sulfanyl linker, which confer unique electronic properties and potential biological activities. Other compounds in this class may not possess the same degree of interaction with molecular targets or may differ in their reactivity profiles.
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Properties
IUPAC Name |
4-(methoxymethyl)-2-phenyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2OS/c1-26-12-17-11-18(25-19(24-17)15-7-3-2-4-8-15)27-13-14-6-5-9-16(10-14)20(21,22)23/h2-11H,12-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTPIPIDOBXKQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)C2=CC=CC=C2)SCC3=CC(=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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